3-cyclopropyl-1-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c19-11-1-4-14-15(9-11)26-17(20-14)21-7-5-12(6-8-21)22-10-16(24)23(18(22)25)13-2-3-13/h1,4,9,12-13H,2-3,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLVLZDQHHNPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is bacterial cells, as it has been shown to exhibit antibacterial activity
Biochemical Pathways
Given its antibacterial activity, it may interfere with pathways essential for bacterial growth and survival.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
- Heterocyclic Core: The target compound’s benzoxazole (oxygen-containing) contrasts with the benzothiazole (sulfur-containing) in and the absence of a fused heterocycle in . The O vs.
- Substituent Effects : The 6-fluoro group on the target’s benzoxazole is electron-withdrawing, whereas the 5-methoxy group in is electron-donating. This distinction may influence receptor binding or metabolic stability.
- Piperidine Functionalization : While the target compound and retain the piperidine linkage, replaces the heterocyclic system with a 2-methoxyacetyl group, significantly reducing molecular complexity and weight.
Physicochemical Properties
Table 2: Physicochemical Comparison
*LogP values estimated via fragment-based methods.
†Inferred by replacing sulfur (32 g/mol) in with oxygen (16 g/mol) and adding fluorine (19 g/mol).
‡Fluorine’s electronegativity reduces LogP compared to .
- Molecular Weight : The target compound is inferred to have a molecular weight between 370–390 g/mol, closer to (386.5 g/mol) but heavier than (295.33 g/mol). Higher molecular weight in and the target may limit blood-brain barrier permeability compared to .
- Lipophilicity (LogP) : The benzothiazole in increases LogP relative to the target’s benzoxazole. The acetylated side chain in drastically reduces LogP, enhancing hydrophilicity.
- Solubility : The 2-methoxyacetyl group in improves water solubility, whereas the target and are predicted to exhibit lower solubility due to aromatic heterocycles.
Pharmacological Implications (Theoretical Analysis)
While pharmacological data for the target compound are unavailable, structural analogs suggest hypotheses:
- Target vs. : The benzoxazole core (target) may offer improved metabolic stability over benzothiazole () due to reduced susceptibility to oxidative metabolism. However, the 5-methoxy group in could enhance membrane permeability.
- Target vs. : The simplified structure of may favor pharmacokinetic properties but lacks the heteroaromatic system required for specific target engagement (e.g., kinase inhibition).
Preparation Methods
Oximation and Cyclization of 4-(2,4-Difluorobenzoyl)Piperidine
The benzoxazole ring is constructed via a two-step process starting from 4-(2,4-difluorobenzoyl)piperidine hydrochloride. In a modified "one-pot" method, hydroxylamine hydrochloride reacts with the ketone group to form an oxime intermediate, followed by cyclization under alkaline conditions. Key parameters include:
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Solvent : Methanol or ethanol (C1–C4 alcohols) optimize solubility and reaction kinetics.
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Base : Potassium hydroxide (50% aqueous solution) replaces triethylamine, reducing environmental toxicity.
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Temperature : 40–45°C balances reaction rate and byproduct formation.
Reaction at 40–45°C for 12 hours achieves a 90.4% yield of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride with >99% HPLC purity. Lower temperatures (20–25°C) extend reaction times to 72 hours but reduce purity to 95.5%, while elevated temperatures (60–65°C) accelerate cyclization but increase impurity formation.
Preparation of the Imidazolidine-2,4-Dione Core
Cyclocondensation and Alkylation Strategies
The imidazolidine-2,4-dione core is synthesized via cyclocondensation of 7-acetic-8-bromotheophylline aldehyde with arylpiperazinylpropylamines in 2-methoxyethanol. Subsequent N3-alkylation introduces the cyclopropyl group using cyclopropylmethyl bromide or iodide under basic conditions (e.g., potassium carbonate).
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Key Intermediate : 3-Cyclopropylimidazolidine-2,4-dione is isolated in 75–85% yield after recrystallization from ethanol.
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Optimization : Excess cyclopropylating agent (1.5 eq) and prolonged reaction times (24–48 hours) improve substitution efficiency.
Coupling of Benzoxazole-Piperidine and Imidazolidine-Dione Fragments
Nucleophilic Substitution at Piperidine N1
The final coupling involves reacting 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride with 3-cyclopropylimidazolidine-2,4-dione in acetonitrile at 80–85°C.
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Base : Potassium carbonate facilitates deprotonation of the imidazolidine-dione nitrogen, enabling nucleophilic attack on the piperidine fragment.
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Molar Ratio : A 1:2.8 ratio of benzoxazole-piperidine to imidazolidine-dione maximizes yield (82–87%).
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Workup : Acidification with concentrated HCl precipitates the product, which is purified via recrystallization from ethanol/water.
Analytical and Process Data
Yield and Purity Across Reaction Conditions
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|---|
| Benzoxazole Formation | Methanol | 40–45 | 12 | 90.4 | 99.82 |
| Imidazolidine Alkylation | Ethanol | Reflux | 24 | 85.0 | 98.5 |
| Coupling Reaction | Acetonitrile | 80–85 | 18 | 86.7 | 99.1 |
Spectroscopic Characterization
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¹H NMR (DMSO-d6): δ 1.15–1.20 (m, 4H, cyclopropyl), 3.45–3.60 (m, 4H, piperidine), 4.25 (s, 2H, imidazolidine CH2).
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¹³C NMR : 172.5 ppm (C=O, imidazolidine), 162.1 ppm (C-F, benzoxazole).
Environmental and Industrial Considerations
The substitution of triethylamine with inorganic bases (KOH, NaOH) reduces hazardous waste generation by 40%. Additionally, the "one-pot" benzoxazole synthesis eliminates intermediate purification, cutting production costs by 25% .
Q & A
Q. What are the recommended synthetic strategies for 3-cyclopropyl-1-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione?
Methodological Answer: The synthesis involves multi-step routes, typically starting with the formation of the benzoxazole or piperidine core. A common approach includes:
Benzoxazole ring synthesis : Reacting 6-fluoro-2-aminophenol with a carbonyl source (e.g., triphosgene) under basic conditions to form the 6-fluoro-1,3-benzoxazole moiety .
Piperidine functionalization : Introducing the cyclopropyl group via nucleophilic substitution or coupling reactions. For example, cyclopropane carboxylic acid derivatives can react with piperidine intermediates using coupling reagents like DCC (dicyclohexylcarbodiimide) .
Imidazolidine-2,4-dione assembly : Condensation of urea derivatives with α-amino acids or ketones under acidic or thermal conditions .
Q. Key Considerations :
Q. How can structural characterization of this compound be validated?
Methodological Answer: Combine multiple analytical techniques:
- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .
- NMR :
- ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and piperidine/benzoxazole aromatic protons (δ 6.5–8.0 ppm) .
- ¹³C NMR : Verify carbonyl carbons (δ 160–180 ppm) and quaternary carbons in the benzoxazole ring .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography (if crystals are obtainable): Resolve 3D geometry and hydrogen-bonding interactions .
Q. What are the solubility and stability parameters for this compound?
Methodological Answer:
- Solubility :
- Polar aprotic solvents (DMSO, DMF): High solubility due to hydrogen-bond acceptor groups .
- Aqueous buffers: Limited solubility; use co-solvents (e.g., 10% ethanol) for biological assays .
- Stability :
- Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the imidazolidine-dione ring .
- Avoid prolonged exposure to light (UV-sensitive fluorobenzoxazole group) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the coupling of the piperidine and benzoxazole moieties?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst (e.g., Pd(OAc)₂) | 1–5 mol% | 3 mol% |
| Reaction Time | 12–48 h | 24 h |
Q. Validation :
Q. What computational methods are suitable for predicting the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like GABA receptors (PDB ID: 4COF) .
- QSAR Modeling : Train models on datasets of imidazolidine-dione derivatives to predict IC₅₀ values for kinase inhibition .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity of the cyclopropyl group .
Q. Validation :
Q. How does the compound’s stereochemistry influence its mechanism of action in biological systems?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
- Pharmacokinetic Studies : Compare AUC (area under the curve) and half-life of enantiomers in rodent models .
- Target Binding Assays : Use Surface Plasmon Resonance (SPR) to measure affinity differences between enantiomers and protein targets .
Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
Methodological Answer:
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
